4-Cyclopropyl-2-methylnaphthalen-1-amine
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Overview
Description
4-Cyclopropyl-2-methylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes, which are characterized by a fused pair of benzene rings. This compound features a cyclopropyl group and a methyl group attached to the naphthalene core, along with an amine functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylnaphthalen-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylnaphthalene, a Friedel-Crafts alkylation can introduce the cyclopropyl group. Subsequent amination reactions can then introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Cyclopropyl-2-methylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies may explore its interactions with biological systems and potential as a bioactive compound.
Medicine: Research may investigate its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylnaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphthalene: Lacks the cyclopropyl and amine groups, making it less reactive in certain contexts.
Cyclopropylamine: Contains the cyclopropyl and amine groups but lacks the naphthalene core.
Naphthalene: The simplest form, lacking both the cyclopropyl and amine groups.
Uniqueness
4-Cyclopropyl-2-methylnaphthalen-1-amine is unique due to the combination of its structural features. The presence of both the cyclopropyl and amine groups on the naphthalene core provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylnaphthalen-1-amine |
InChI |
InChI=1S/C14H15N/c1-9-8-13(10-6-7-10)11-4-2-3-5-12(11)14(9)15/h2-5,8,10H,6-7,15H2,1H3 |
InChI Key |
WVJITHIAHOEJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C3CC3)N |
Origin of Product |
United States |
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